molecular formula C11H19NO3 B13623947 tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate

tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate

Cat. No.: B13623947
M. Wt: 213.27 g/mol
InChI Key: MDDFPMSSGDRICA-UHFFFAOYSA-N
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Description

tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate: is a chemical compound with the molecular formula C11H19NO3 It is a derivative of carbamate and features a bicyclic structure with an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the 3-methyl-6-oxabicyclo[3.1.0]hexane moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or DMF.

Major Products:

    Oxidation: Formation of diols or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique bicyclic structure makes it a valuable intermediate in the synthesis of complex molecules .

Biology: In biological research, tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, making it a candidate for drug development .

Medicine: The compound’s potential as a pharmaceutical intermediate means it could be used in the development of new therapeutic agents. Its ability to inhibit certain enzymes could lead to the discovery of new treatments for various diseases .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

  • tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate
  • tert-Butyl (1R,3r,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate

Comparison: While these compounds share similar bicyclic structures, tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate is unique due to the presence of the 3-methyl group and the oxirane ring.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-11(4)5-7-8(6-11)14-7/h7-8H,5-6H2,1-4H3,(H,12,13)

InChI Key

MDDFPMSSGDRICA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C(C1)O2)NC(=O)OC(C)(C)C

Origin of Product

United States

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